molecular formula C20H17I2N3O4 B2688952 5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one CAS No. 937604-72-3

5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one

Cat. No. B2688952
CAS RN: 937604-72-3
M. Wt: 617.182
InChI Key: HVMKEYUPSKZCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is a useful research compound. Its molecular formula is C20H17I2N3O4 and its molecular weight is 617.182. The purity is usually 95%.
BenchChem offers high-quality 5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on similar pyrazole derivatives, such as 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole, has revealed their potential in forming hydrogen-bonded supramolecular structures. These structures vary in dimensionality and exhibit unique architectures, influenced by different substituents. This characteristic suggests potential applications in material science and crystal engineering (Castillo et al., 2009).

NMR Chemical Shift Studies

Pyrazole derivatives, including those with tert-butyl and nitrophenyl groups, have been studied using 13C NMR to understand their electronic environment. Such studies are crucial in the field of organic chemistry for elucidating the structure and reactivity of novel compounds (Cabildo et al., 1984).

Synthesis and Regioselectivity

Studies on 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles show the influence of reaction media and conditions on the synthesis and regioselectivity of such compounds. Understanding these factors is essential in developing efficient synthetic routes for pharmaceuticals and advanced materials (Martins et al., 2012).

Metabolic Studies

While not directly related to 5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one, studies on similar compounds like 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) provide insights into the metabolic pathways of tert-butyl compounds. This knowledge is crucial in toxicology and pharmacokinetics (Daniel et al., 1968).

properties

IUPAC Name

5-tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17I2N3O4/c1-20(2,3)18-15(9-11-8-12(21)10-16(22)17(11)26)19(27)24(23-18)13-4-6-14(7-5-13)25(28)29/h4-10,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKEYUPSKZCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C(=CC(=C2)I)I)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17I2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3588434

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